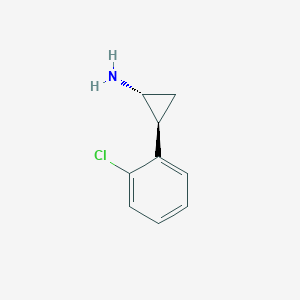
Trans-2-(2-chlorophenyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(2-chlorophenyl)cyclopropan-1-amine: is an organic compound characterized by a cyclopropane ring substituted with a 2-chlorophenyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a 2-chlorophenyl-substituted alkene, followed by amination. One common method involves the reaction of 2-chlorophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: Trans-2-(2-chlorophenyl)cyclopropan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
科学的研究の応用
Chemistry: Trans-2-(2-chlorophenyl)cyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of trans-2-(2-chlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- Trans-2-(3-chlorophenyl)cyclopropan-1-amine
- Trans-2-(4-chlorophenyl)cyclopropan-1-amine
Comparison: Trans-2-(2-chlorophenyl)cyclopropan-1-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2/t7-,9+/m0/s1 |
InChIキー |
RTSGJRWDGWWLFL-IONNQARKSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2Cl |
正規SMILES |
C1C(C1N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



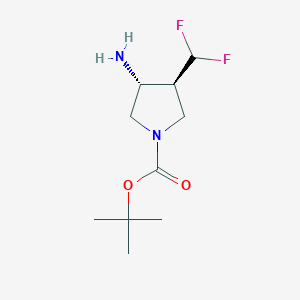
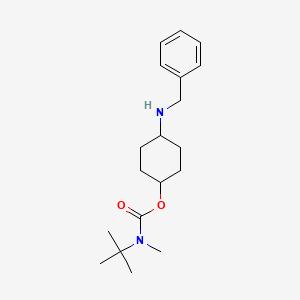
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)



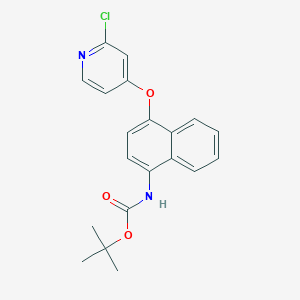

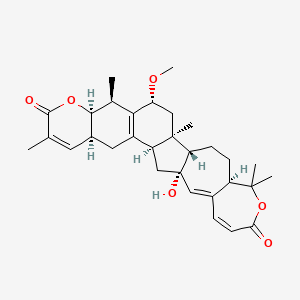

![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)

